N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14790052
InChI: InChI=1S/C21H21N3O2/c1-24-10-8-14-11-15(3-6-20(14)24)21(25)22-9-7-16-13-23-19-5-4-17(26-2)12-18(16)19/h3-6,8,10-13,23H,7,9H2,1-2H3,(H,22,25)
SMILES:
Molecular Formula: C21H21N3O2
Molecular Weight: 347.4 g/mol

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide

CAS No.:

Cat. No.: VC14790052

Molecular Formula: C21H21N3O2

Molecular Weight: 347.4 g/mol

* For research use only. Not for human or veterinary use.

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methyl-1H-indole-5-carboxamide -

Specification

Molecular Formula C21H21N3O2
Molecular Weight 347.4 g/mol
IUPAC Name N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methylindole-5-carboxamide
Standard InChI InChI=1S/C21H21N3O2/c1-24-10-8-14-11-15(3-6-20(14)24)21(25)22-9-7-16-13-23-19-5-4-17(26-2)12-18(16)19/h3-6,8,10-13,23H,7,9H2,1-2H3,(H,22,25)
Standard InChI Key BFWNZOZYZOIEQS-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=C1C=CC(=C2)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC

Introduction

Molecular Formula and Weight

  • Molecular Formula: C19H19N3O2C_{19}H_{19}N_3O_2

  • Molecular Weight: 321.38 g/mol

Structural Features

The compound consists of:

  • A methoxy-substituted indole ring at the 5-position.

  • A carboxamide functional group linked to a second indole ring.

  • A methyl substitution at the nitrogen of the second indole.

Chemical Identifiers

  • IUPAC Name: N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methylindole-5-carboxamide

  • SMILES Notation: COC1=CC2=C(C=C1)C(=CN2)CCNC(=O)C3=CC4=C(C=C3)C=CN4C

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, leveraging the reactivity of indole derivatives.

General Synthetic Route

  • Starting Materials:

    • 5-Methoxyindole

    • Methylindole derivatives

    • Carboxylic acid or carboxylic acid derivatives

  • Key Steps:

    • Functionalization of the indole core through electrophilic substitution.

    • Coupling reactions to attach the ethyl chain.

    • Amide bond formation using carbodiimides or other coupling agents.

Reaction Conditions

Reactions are often carried out in polar aprotic solvents (e.g., acetonitrile or DMF) under mild to moderate temperatures to preserve the integrity of sensitive functional groups.

Spectroscopic Data

The identification and purity of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-1-methylindole-5-carboxamide are confirmed using:

  • NMR Spectroscopy:

    • 1H^1H-NMR: Signals corresponding to aromatic protons, methoxy group, and amide NH.

    • 13C^{13}C-NMR: Peaks for carbonyl carbon, aromatic carbons, and aliphatic carbons.

  • Mass Spectrometry (MS):

    • Molecular ion peak at m/z=321m/z = 321, confirming molecular weight.

Pharmacological Potential

Indole derivatives like this compound are known for their wide range of biological activities:

  • Serotonin Receptor Modulation: Indoles often interact with serotonin receptors due to structural similarity with serotonin.

  • Antimicrobial Activity: Methoxy-substituted indoles have shown promise as antimicrobial agents .

Molecular Docking Studies

Preliminary docking studies suggest that this compound may exhibit high binding affinity towards certain protein targets due to its planar structure and hydrogen bonding capabilities.

Therapeutic Applications

Potential applications include:

  • Development as a lead molecule for central nervous system disorders.

  • Exploration as an anticancer agent due to its ability to interact with DNA-binding proteins.

Comparative Analysis with Related Compounds

Compound NameKey DifferenceApplication Focus
N-[2-(5-Methoxyindol)ethyl]-N-methylpropanamineLacks carboxamide functionalityNeurotransmitter analog
N-AcetylisatinesContains acetyl instead of carboxamideAntimicrobial agents

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